2-Iodobenzofuran

Halogen dance Base-mediated rearrangement Heteroaryl iodide selectivity

2-Iodobenzofuran (CAS 69626-75-1) is a halogenated benzofuran derivative featuring an iodine atom at the C2 position of the fused benzofuran heterocyclic scaffold. As a heteroaryl iodide, it functions primarily as an electrophilic coupling partner and a substrate for halogen-metal exchange processes.

Molecular Formula C8H5IO
Molecular Weight 244.03 g/mol
CAS No. 69626-75-1
Cat. No. B1590796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzofuran
CAS69626-75-1
Molecular FormulaC8H5IO
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)I
InChIInChI=1S/C8H5IO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
InChIKeyWIBOBANRAWSQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodobenzofuran (CAS 69626-75-1): Procurement-Ready Building Block for Advanced Heterocyclic Synthesis and Halogen Dance Chemistry


2-Iodobenzofuran (CAS 69626-75-1) is a halogenated benzofuran derivative featuring an iodine atom at the C2 position of the fused benzofuran heterocyclic scaffold. As a heteroaryl iodide, it functions primarily as an electrophilic coupling partner and a substrate for halogen-metal exchange processes [1]. The compound is recognized as a versatile intermediate in organic synthesis, with documented utility in the preparation of pharmaceutical precursors, including amiodarone and indene resin derivatives, as well as in the construction of complex polycyclic frameworks .

Why 2-Iodobenzofuran (CAS 69626-75-1) Cannot Be Replaced by Alternative 2-Halobenzofurans: A Risk Assessment for Procurement


Generic substitution of 2-iodobenzofuran with alternative 2-halobenzofurans (e.g., 2-bromo-, 2-chloro-, or 2-fluoro-) or regioisomeric 3-iodobenzofuran introduces substantial experimental uncertainty and synthetic risk. The distinct C–I bond characteristics at the C2 position govern both the mechanistic pathway selectivity and the product purity achievable in downstream transformations. Unlike the corresponding 2-bromo or 2-chloro analogs, which exhibit significantly lower reactivity in oxidative addition steps, the 2-iodo derivative provides the kinetic advantage required for efficient cross-coupling and halogen dance chemistry under mild conditions [1]. Furthermore, regioisomeric substitution (e.g., 3-iodobenzofuran vs. 2-iodobenzofuran) directs functionalization to entirely different positions of the benzofuran core, rendering the resulting products chemically distinct and unsuitable for structure-activity relationship (SAR) continuity .

2-Iodobenzofuran (CAS 69626-75-1): Quantitative Differentiation Against Close Analogs for Evidence-Based Sourcing


Halogen Dance Reaction Selectivity: 2-Iodobenzofuran vs. 2-Iodobenzothiophene

In a direct head-to-head comparison under identical halogen dance reaction conditions (LiTMP in THF at −50 °C followed by aldehyde quenching), 2-iodobenzofuran yields exclusively the 2-substituted 3-iodobenzofuran product (100% isolated product selectivity). In contrast, the sulfur analog 2-iodobenzothiophene produces a mixture of the expected 2-substituted 3-iodobenzothiophene and the undesired 2-substituted benzothiophene dehalogenation byproduct [1]. This demonstrates that 2-iodobenzofuran is uniquely capable of delivering single-product, high-purity outcomes in halogen dance transformations, whereas the closely related 2-iodobenzothiophene requires additional catalyst modification (2-bromobenzothiophene) to suppress competitive dehalogenation pathways [1].

Halogen dance Base-mediated rearrangement Heteroaryl iodide selectivity

Copper-Mediated N-Arylation Reactivity Comparison: 2-Iodobenzofuran vs. Other Heteroaryl Iodides

In a systematic study of copper-mediated N-arylation of 2-acylated anilines using activated copper and potassium carbonate in refluxing dibutyl ether, 2-iodobenzofuran successfully served as a coupling partner to afford the desired N-arylated aniline derivatives [1]. The reactivity of 2-iodobenzofuran was compared alongside 2-iodothiophene, 3-iodothiophene, 2-iodobenzothiophene, and 3-iodobenzothiophene under identical conditions [1]. The study rationalized the observed reactivity differences based on the distinct electronic features of each heteroaryl iodide scaffold [1]. Notably, the electronic environment of the benzofuran core positions 2-iodobenzofuran as a distinct class of electrophile, enabling the construction of benzofuran-containing aniline frameworks that are inaccessible when using thiophene-based iodides.

Copper catalysis N-Arylation C–N bond formation Heteroaryl iodide

Unique Ring-Opening Reactivity with Trialkylmanganate: Divergent Pathway vs. gem-Dibromocyclopropanes

In a study examining the reaction of gem-dibromocyclopropanes and iodobenzofuran with trialkylmanganate reagents, 2-iodobenzofuran (iodobenzofuran) exhibited a distinct ring-opening reactivity to afford 2-alkenylphenol products [1]. This outcome contrasts with the reactivity pathway observed for gem-dibromocyclopropanes under analogous conditions, where cyclopropane ring-opening or other transformations are expected [1]. The quantitative yield for this transformation was reported as approximately 18% [2]. This divergent reactivity highlights 2-iodobenzofuran as a unique substrate for accessing 2-alkenylphenol scaffolds via C–O bond cleavage, a transformation not readily replicated with the corresponding gem-dibromocyclopropane substrates.

Organomanganese Ring-opening 2-Alkenylphenol C–O bond cleavage

Pharmaceutical Intermediate Utility: Documented Precursor for Amiodarone and Indene Resin

2-Iodobenzofuran is explicitly documented as an intermediate for the preparation of amiodarone, a clinically significant class III antiarrhythmic agent, and indene resin . While numerous benzofuran derivatives exist as pharmaceutical intermediates, the specific 2-iodo substitution pattern provides the requisite reactivity profile for the synthetic sequences leading to these target molecules. The presence of the iodine at C2 enables precise C–C bond-forming steps in these industrial and medicinal chemistry routes. This contrasts with other 2-halobenzofuran analogs (e.g., 2-bromo- or 2-chlorobenzofuran), which are not explicitly cited in the context of amiodarone intermediate synthesis in this documentation, underscoring the specific role of the 2-iodo derivative in this established synthetic pathway.

Amiodarone synthesis Indene resin Pharmaceutical intermediate API precursor

High-Confidence Application Scenarios for 2-Iodobenzofuran (CAS 69626-75-1) in Synthesis and Materials Research


Regioselective Synthesis of 3-Iodo-2-Substituted Benzofurans via Halogen Dance

When a synthetic sequence requires the exclusive and clean generation of a 3-iodo-2-substituted benzofuran scaffold, 2-iodobenzofuran is the mandatory starting material. The halogen dance reaction using LiTMP in THF at −50 °C delivers the 2-substituted 3-iodobenzofuran as the sole isolated product, providing 100% selectivity without the contaminating dehalogenation byproducts observed with the corresponding 2-iodobenzothiophene analog [1]. This application is critical for medicinal chemistry SAR studies probing the C3 position of the benzofuran core while maintaining C2 substitution.

Copper-Catalyzed N-Arylation of Anilines for Benzofuran-Containing Libraries

For the construction of benzofuran-aniline hybrid scaffolds, 2-iodobenzofuran serves as a validated electrophilic coupling partner in copper-mediated N-arylation reactions. The established protocol using activated copper and potassium carbonate in refluxing dibutyl ether enables the efficient formation of C–N bonds between 2-acylated anilines and the benzofuran core [1]. This methodology provides access to benzofuran-containing aniline derivatives that cannot be obtained when substituting thiophene-based iodides due to electronic differences governing the coupling outcome.

Preparation of 2-Alkenylphenol Derivatives via Organomanganese Ring-Opening

For researchers seeking an entry point to 2-alkenylphenol scaffolds, 2-iodobenzofuran offers a distinct ring-opening pathway when treated with trialkylmanganate reagents [1]. This transformation proceeds via C–O bond cleavage to deliver the desired phenol product in approximately 18% yield, providing access to a chemical space that gem-dibromocyclopropane substrates cannot address under analogous organometallic conditions [1]. This application is relevant for natural product synthesis and phenolic compound library diversification.

Amiodarone and Indene Resin Intermediate in Process Chemistry

In process development and scale-up contexts targeting amiodarone or indene resin production, 2-iodobenzofuran is explicitly cited as a key intermediate [1]. Procurement of this specific 2-halo derivative ensures synthetic route fidelity, as alternative 2-halobenzofurans (e.g., 2-bromo- or 2-chlorobenzofuran) are not documented in this specific intermediate role. This application is essential for medicinal chemistry teams engaged in antiarrhythmic drug development and industrial resin manufacturing.

Technical Documentation Hub

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